molecular formula C5H3ClFNO2S B2707377 2-Fluoro-pyridine-3-sulfonyl chloride CAS No. 1089330-70-0; 2369-19-9

2-Fluoro-pyridine-3-sulfonyl chloride

Cat. No.: B2707377
CAS No.: 1089330-70-0; 2369-19-9
M. Wt: 195.59
InChI Key: MSOAVTSXBMHOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-pyridine-3-sulfonyl chloride (CAS 1089330-70-0) is a versatile heteroaromatic sulfonyl chloride intermediate prized for its application in medicinal chemistry and drug discovery research. This compound serves as a key electrophilic building block for introducing the 2-fluoro-pyridine-3-sulfonyl moiety into target molecules, primarily through nucleophilic substitution reactions to form sulfonamides. Its significant research value is demonstrated in the design and synthesis of novel investigational compounds. For instance, it has been utilized in the development of a series of [1,2,4]triazolo[4,3-a]pyridine derivatives bearing a sulfonamide fragment, which were designed as potential inhibitors of falcipain-2 (FP-2), a cysteine protease essential to the Plasmodium falciparum malaria parasite . These synthetic efforts have yielded compounds with promising in vitro antimalarial activity, highlighting the role of this chemical scaffold in probing new therapeutic strategies . The sulfonamide functional group is a critical pharmacophore in many bioactive molecules, known for contributing to target binding and favorable pharmacokinetic properties. Researchers should note that this compound requires careful handling and cold-chain storage. It is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a reactive sulfonyl chloride, it is moisture-sensitive. This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOAVTSXBMHOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-70-0
Record name 2-fluoropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Fluoro Pyridine 3 Sulfonyl Chloride

Classical and Contemporary Synthetic Routes

Conversion from Pyridine-3-sulfonic Acid Derivatives

A traditional and well-established method for forming sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acid. This approach leverages common and potent chlorinating agents to replace the hydroxyl group of the sulfonic acid with a chloride atom.

The conversion of pyridine-3-sulfonic acids to their respective sulfonyl chlorides is frequently accomplished using phosphorus halides. A combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a standard reagent system for this transformation. In a typical procedure, pyridine-3-sulfonic acid is heated with PCl₅ and POCl₃, often at reflux temperatures (around 120°C) for several hours. google.comchemicalbook.com Phosphorus pentachloride acts as the primary chlorinating agent, while phosphorus oxychloride often serves as a solvent and helps to drive the reaction to completion. google.comgoogle.com The reaction proceeds via the substitution of the sulfonic acid's hydroxyl group. google.com

While this method is well-documented for unsubstituted pyridine-3-sulfonyl chloride, achieving yields as high as 94%, specific examples detailing the synthesis of the 2-fluoro derivative via this route are less common in readily available literature. chemicalbook.com However, the general applicability of this reaction suggests it is a viable, though potentially harsh, method. wikipedia.org Variations of this procedure involve different solvents, such as chlorobenzene (B131634) or trifluoromethylbenzene, to facilitate the reaction. googleapis.com

Beyond phosphorus halides, other reagents can effect the chlorination of sulfonic acids. A mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂) has been employed for the preparation of chlorinated pyridine (B92270) sulfonic acid chlorides from hydroxypyridine-sulfonic acids. google.comgoogle.com This method involves passing chlorine gas through a heated mixture of the sulfonic acid and PCl₃. google.com Thionyl chloride (SOCl₂) is another common chlorinating agent in organic synthesis, though its application in converting pyridine sulfonic acids directly to sulfonyl chlorides is less emphasized compared to PCl₅.

Diazotization-Chlorosulfonylation Approaches

A more modern and often milder approach to synthesizing aryl and heteroaryl sulfonyl chlorides involves the Sandmeyer reaction. nih.gov This powerful transformation allows for the conversion of an amino group into a wide array of functionalities, including a sulfonyl chloride group, via a diazonium salt intermediate.

The Sandmeyer reaction provides a regiocontrolled route to 2-Fluoro-pyridine-3-sulfonyl chloride starting from the readily available 2-Fluoropyridin-3-amine. nih.govacs.org The process begins with the diazotization of the amine, typically using a nitrite (B80452) source like tert-butyl nitrite or sodium nitrite in the presence of an acid (e.g., hydrochloric acid). nih.govacs.org This step generates a highly reactive diazonium salt intermediate in situ.

The subsequent step, known as chlorosulfonylation, involves reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. nih.govnih.govacs.orggoogle.com This introduces the -SO₂Cl group at the position of the original amino group. A significant advantage of this method is that it avoids the often harsh conditions of direct chlorination and proceeds with high regioselectivity. nih.gov

A major advancement in the Sandmeyer chlorosulfonylation is the use of stable, solid sulfur dioxide surrogates, which circumvents the challenges of handling gaseous and corrosive SO₂. nih.govacs.org The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO, has emerged as a highly effective and operationally simple SO₂ source. nih.govacs.orgorganic-chemistry.org

In a recently developed one-pot process, 2-Fluoropyridin-3-amine was used as a model substrate to demonstrate the efficacy of this method. nih.govacs.org The reaction combines the amine, DABSO, a copper catalyst (CuCl₂), and hydrochloric acid in a suitable solvent like acetonitrile. nih.gov The diazonium salt is generated in situ by the controlled addition of tert-butyl nitrite, which then immediately reacts to form the sulfonyl chloride. nih.govacs.org This procedure is noted for its safety, as it avoids the pre-formation and accumulation of potentially explosive diazonium intermediates. acs.org The scalability of this method has been demonstrated on a 20-gram scale, affording this compound in 80% yield with high purity (95%). acs.org

The reaction conditions for this modern Sandmeyer-type reaction have been optimized, as detailed in the table below. acs.org

Table 1: Optimization of DABSO-Mediated Sandmeyer Chlorosulfonylation of 2-Fluoropyridin-3-amine

Entry Cu Catalyst (equiv) HCl (equiv) Conversion (%) Purity (%)
1 CuCl (0.05) 32% aq. (2.0) >99 85
2 CuCl₂ (0.05) 32% aq. (2.0) >99 92
3 CuCl₂ (0.025) 32% aq. (2.0) >99 91
4 CuCl₂ (0.05) 32% aq. (1.2) >99 88
5 CuCl₂ (0.05) 1 M aq. (2.0) >99 85
6 CuCl₂ (0.05) 2 M aq. (2.0) >99 90

Data sourced from Organic Letters. acs.org

This optimized protocol highlights a safe, efficient, and scalable route to this compound, making it a valuable method in synthetic chemistry. nih.govacs.org

Optimization of Reaction Conditions and Catalyst Systems (e.g., Copper Catalysis)

The optimization of reaction conditions is critical for maximizing yield, purity, and process efficiency in the synthesis of pyridine sulfonyl chlorides. Copper catalysis, in particular, plays a significant role in well-established methods such as the Sandmeyer-type reaction, which converts an amino group into a sulfonyl chloride via a diazonium salt intermediate.

Research into copper-mediated reactions highlights the importance of several parameters that must be finely tuned. These include the choice of solvent, temperature, reaction time, and the specific form of the copper catalyst. For instance, in related copper-catalyzed fluorination reactions, solvent systems are shown to have a profound impact on reaction conversion. A mixture of solvents, such as DMA/BuOH/pyridine, can be essential, with pyridine acting as a stabilizer for the copper catalyst solution. The absence of a key co-solvent like pyridine can lead to a complete shutdown of the reaction, demonstrating its critical role in catalyst functionality.

In the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674), a common industrial route involves diazotization followed by a sulfonyl chlorination reaction catalyzed by cuprous chloride (CuCl). Optimization of this process involves controlling the temperature, typically between 0-5°C, during the formation of the intermediate diazonium salt and the subsequent reaction with a sulfur dioxide source.

Table 1: Key Parameters in Copper-Catalyzed Sulfonyl Chloride Synthesis

Parameter Influence on Reaction Optimized Conditions (Typical)
Catalyst Facilitates the conversion of diazonium salt to sulfonyl chloride. Cuprous Chloride (CuCl) or Cupric Chloride (CuCl₂)
Solvent Affects catalyst stability, reactant solubility, and reaction rate. Anhydrous acetone; solvent mixtures (e.g., DMA/BuOH/pyridine)
Temperature Controls reaction rate and minimizes side reactions/decomposition. 0-5°C for diazotization; can be higher for subsequent steps.

| Additives | Can stabilize the catalyst or neutralize acidic byproducts. | Pyridine (stabilizer); Na₂CO₃ (base) |

Functional Group Interconversion from Sulfur-Containing Precursors

An alternative strategy to building the sulfonyl chloride group is to start with a 2-fluoropyridine (B1216828) ring that already contains a sulfur functional group at the 3-position. This approach relies on the direct conversion of precursors like thiocyanates, thiols, or disulfides into the desired sulfonyl chloride through oxidative chlorination.

The conversion of an aryl thiocyanate (B1210189) (-SCN) to a sulfonyl chloride (-SO₂Cl) is a known transformation that can be applied to heterocyclic systems. The general methodology involves reacting the thiocyanate with a halogen, typically gaseous chlorine, in the presence of water. google.com The reaction proceeds via the oxidation of the sulfur atom and displacement of the cyanide group.

The reaction can be represented as: 2-Fluoro-Py-3-SCN + 3 Cl₂ + 2 H₂O → 2-Fluoro-Py-3-SO₂Cl + CNCl + 4 HCl

This process requires careful control of the reaction temperature, often maintaining it below 30°C by external cooling to prevent unwanted side reactions. google.com The resulting sulfonyl chloride often separates as an oily layer which can be isolated and purified. google.com While this method is chemically feasible, the use of gaseous chlorine can present handling challenges, particularly on a large scale.

The direct oxidation of thiols (R-SH) and disulfides (R-S-S-R) is a widely used and often more practical method for preparing sulfonyl chlorides. organic-chemistry.org Several reagent systems have been developed for this purpose, offering mild conditions and high efficiency.

A particularly effective method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). organic-chemistry.org This system acts as a highly reactive reagent for the direct oxidative chlorination of a broad range of thiols, including aromatic and heterocyclic variants. organic-chemistry.org The reaction is typically rapid, often completing in minutes at room temperature, and produces the sulfonyl chloride in excellent yield. organic-chemistry.org The proposed mechanism involves the intermediate formation of the corresponding disulfide, which is then further oxidized and chlorinated. organic-chemistry.org

Table 2: Reagent Systems for Oxidation of Thiols to Sulfonyl Chlorides

Reagent System Typical Conditions Advantages
H₂O₂ / SOCl₂ Room temperature, short reaction times (e.g., 1 min). High reactivity, excellent yields, mild conditions. organic-chemistry.org
N-Chlorosuccinimide (NCS) / HCl Dilute hydrochloric acid. Smooth reaction, good yields. organic-chemistry.org
Trichloroisocyanuric acid (TCCA) Acetonitrile/water. Mild and efficient, suitable for various sulfur compounds. researchgate.net

Another common reagent is N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org This combination provides a smooth oxidation of thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org These methods are generally applicable to the synthesis of this compound from 2-fluoropyridine-3-thiol (B8066218) or its corresponding disulfide.

Development of Green Chemistry Approaches in Synthesis

One significant green approach is the use of hydrogen peroxide as an oxidant for the conversion of thiols to sulfonyl chlorides. organic-chemistry.org The primary byproduct of H₂O₂ in these reactions is water, making it an environmentally friendly choice compared to many other oxidizing agents. organic-chemistry.org

Another key area of development is the replacement of hazardous reagents used in traditional methods. For example, the Sandmeyer reaction historically used gaseous sulfur dioxide, which is toxic and difficult to handle. Modern protocols have been developed that use a mixture of thionyl chloride in water or stable SO₂ surrogates like DABSO (the adduct of DABCO and sulfur dioxide), which avoids the direct handling of SO₂ gas and overcomes issues with acidic waste streams like acetic acid.

The adoption of continuous flow technology also represents a major step towards greener and safer chemical manufacturing. nih.gov A continuous flow protocol for the oxidative chlorination of thiols and disulfides using nitric acid, hydrochloric acid, and oxygen has been developed. nih.gov This metal-free process offers enhanced safety by minimizing the volume of reactive intermediates at any given time and can be operated for extended periods, improving throughput. nih.gov Comparing the process mass intensity (PMI)—a key green chemistry metric—shows that such flow protocols can be more efficient than traditional batch processes. nih.gov

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from laboratory research to industrial application requires careful consideration of scalability, safety, cost-effectiveness, and robustness. For this compound, methods that are suitable for large-scale production are of paramount importance.

The synthesis starting from 3-aminopyridine via a diazonium salt intermediate is a method that has been successfully adapted for industrial scale-up. This process is advantageous due to the low cost of the starting material and its high product content. Patents describing this method emphasize its suitability for industrial production due to convenient operation and reduced waste ("three wastes").

To improve yield and purity on an industrial scale, specific process modifications are often implemented. For instance, in the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, a method has been developed where the phosphorus pentachloride is added portion-wise or continuously. This technique helps to control the reaction exotherm and minimize the formation of byproducts. Following the reaction, purification via distillation under reduced pressure is a standard industrial practice to isolate the high-purity sulfonyl chloride.

Furthermore, processes that avoid problematic reagents or complex isolation procedures are favored for large-scale manufacturing. A key advantage of certain improved methods is the precipitation of the product directly from the reaction mixture, which can then be collected by simple filtration. This avoids the need for solvent-intensive extraction procedures, which are often a bottleneck in scaling up chemical syntheses. The development of continuous flow processes is also highly relevant to industrial applications, as they allow for safer, more consistent, and highly automated production compared to traditional batch manufacturing. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Fluoro Pyridine 3 Sulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable precursor in organic synthesis. The reactivity of this moiety is primarily dictated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This polarization makes the sulfur atom highly susceptible to nucleophilic attack. In the context of 2-fluoro-pyridine-3-sulfonyl chloride, the pyridine (B92270) ring and the fluorine atom can also influence the reactivity of the sulfonyl chloride group.

The primary reaction pathway for sulfonyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgopenstax.org In this two-step mechanism, a nucleophile initially attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new bond between the sulfur and the nucleophile and the regeneration of the sulfonyl group. openstax.org

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and widely used method for the synthesis of sulfonamides. cbijournal.comlibretexts.org This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

Nucleophilic Acyl Substitution Reactions

Formation of Sulfonamides with Amines
Reaction Kinetics and Thermodynamics

The reaction between sulfonyl chlorides and amines is generally considered to be a bimolecular nucleophilic substitution (SN2) process. mdpi.com The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the solvent. mdpi.com Studies on the solvolysis of various arenesulfonyl chlorides have indicated that the reaction proceeds through an SN2 mechanism. mdpi.com Kinetic solvent isotope effects (KSIE) for the solvolysis of sulfonyl chlorides are typically greater than one, which is consistent with a bimolecular pathway where the solvent acts as a nucleophile. mdpi.com While specific kinetic and thermodynamic data for the reaction of this compound with amines are not extensively detailed in the provided search results, the general principles of SN2 reactions of sulfonyl chlorides apply. The reaction is expected to be exothermic, driven by the formation of the stable sulfonamide bond.

Scope with Primary, Secondary, and Aryl Amines

The reaction of this compound is versatile and compatible with a wide range of amines, including primary, secondary, and aryl amines.

Primary Amines: These amines generally react readily with sulfonyl chlorides to form N-substituted sulfonamides. The reaction is often rapid due to the good nucleophilicity of primary amines. rsc.org

Secondary Amines: Secondary amines also react effectively with sulfonyl chlorides to yield N,N-disubstituted sulfonamides. The reaction rate with secondary amines might be slightly slower compared to primary amines due to increased steric hindrance. rsc.org

Aryl Amines: Aromatic amines, such as aniline (B41778) and its derivatives, react with sulfonyl chlorides to produce N-arylsulfonamides. The nucleophilicity of aryl amines can be influenced by the electronic nature of substituents on the aromatic ring, but generally, the reaction proceeds efficiently. rsc.orgmdpi.com

The table below summarizes the general reactivity of this compound with different classes of amines.

Amine TypeReactivityProduct
Primary Amines HighN-substituted sulfonamides
Secondary Amines Moderate to HighN,N-disubstituted sulfonamides
Aryl Amines ModerateN-arylsulfonamides
Catalytic Enhancement in Sulfonamide Formation

While the reaction between sulfonyl chlorides and amines often proceeds without a catalyst, certain catalysts can enhance the reaction rate and yield. Bases like pyridine are commonly used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. cbijournal.com Other catalysts that have been reported for sulfonylation reactions include metal oxides (e.g., ZnO, MgO, CuO, Ag2O) and CsF-Celite. cbijournal.com Microwave irradiation has also been employed as a non-catalytic method to accelerate sulfonamide synthesis under solvent-free conditions. rsc.org For instance, the synthesis of sulfonamides from various amines and sulfonyl chlorides has been achieved in good to excellent yields with short reaction times using microwave assistance. rsc.org

In addition to amines, alcohols can also act as nucleophiles, reacting with sulfonyl chlorides to form sulfonate esters. chempedia.infoyoutube.comyoutube.com This reaction is a crucial method for converting alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the generated HCl. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion. youtube.comyoutube.com The reaction generally proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

The table below provides a general overview of the reaction.

ReactantNucleophileProduct
This compoundAlcohol (R-OH)2-Fluoro-pyridine-3-sulfonate ester (R-O-SO2-Py-2-F)
Reactions with Other Heteronucleophiles (e.g., Thiolates)

The sulfonyl chloride moiety of this compound is a potent electrophilic site, readily undergoing reactions with a variety of nucleophiles. While direct studies on the reaction of this compound with thiolates are not extensively documented in publicly available literature, the reactivity of sulfonyl chlorides with sulfur nucleophiles is a well-established transformation in organic chemistry.

In a general reaction, a sulfonyl chloride will react with a thiolate (the conjugate base of a thiol) to form a thiosulfonate ester. This reaction is analogous to the formation of sulfonamides from amines or sulfonate esters from alcohols. The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent displacement of the chloride ion as the leaving group.

For this compound, the reaction with a generic thiolate (RS⁻) would be expected to proceed as follows:

Reaction of this compound with a thiolate

Figure 1: Proposed reaction of this compound with a thiolate to form a thiosulfonate ester.

The presence of the electron-withdrawing fluorine atom on the pyridine ring is anticipated to enhance the electrophilicity of the sulfonyl group, potentially leading to a faster reaction rate compared to a non-fluorinated analogue. The reaction conditions would typically involve a base to deprotonate the thiol to the more nucleophilic thiolate and an appropriate solvent.

It is important to note that under certain conditions, particularly with electron-deficient heteroaryl halides, thiols can also participate in nucleophilic aromatic substitution (SNAr) reactions. acs.org However, the high reactivity of the sulfonyl chloride group generally favors reaction at the sulfur center as the primary pathway.

Comparison with Related Sulfonyl Halides (e.g., Sulfonyl Fluorides)

The reactivity of a sulfonyl halide is significantly influenced by the nature of the halogen atom. In general, sulfonyl chlorides are more reactive electrophiles than the corresponding sulfonyl fluorides. nih.gov This difference in reactivity stems from the better leaving group ability of the chloride ion compared to the fluoride (B91410) ion and the stronger sulfur-fluorine bond compared to the sulfur-chlorine bond.

Aryl sulfonyl fluorides are known to be more thermally and chemically robust and are more resistant to hydrolysis compared to their sulfonyl chloride counterparts. nih.gov This increased stability makes sulfonyl fluorides valuable reagents in contexts where controlled reactivity is required, such as in "click chemistry" (specifically, the Sulfur(VI) Fluoride Exchange or SuFEx reaction).

In the context of this compound, the corresponding sulfonyl fluoride, 2-fluoro-pyridine-3-sulfonyl fluoride, would be expected to be less reactive towards nucleophiles. While sulfonyl chlorides readily react with a wide range of nucleophiles, including amines, alcohols, and thiolates, under mild conditions, sulfonyl fluorides often require more forcing conditions or specific activation to achieve similar transformations. This differential reactivity can be exploited for chemoselective modifications in molecules containing both a sulfonyl chloride and a sulfonyl fluoride group.

FeatureSulfonyl Chloride (e.g., this compound)Sulfonyl Fluoride (e.g., 2-Fluoro-pyridine-3-sulfonyl fluoride)
Reactivity HighModerate to Low
Stability Less stable, sensitive to moistureMore stable, resistant to hydrolysis nih.gov
Leaving Group Ability of Halide Good (Cl⁻)Poor (F⁻)
Typical Reactions Readily forms sulfonamides, sulfonate esters, thiosulfonatesRequires activation for reactions with many nucleophiles; used in SuFEx chemistry

Reactivity of the Fluorinated Pyridine Ring

The presence of a fluorine atom on the pyridine ring of this compound activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, withdraws electron density from the ring, making the carbon atoms, particularly those at the ortho and para positions to the fluorine, more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom at the C2 position of the pyridine ring is a good leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens like chlorine in similar systems. researchgate.net

The reaction of this compound with a magnesium amide (R₂NMgCl) would be expected to proceed via an SNAr mechanism, where the amide acts as the nucleophile, attacking the C2 position of the pyridine ring and displacing the fluoride ion. The sulfonyl chloride group at the C3 position would likely remain intact under these conditions, allowing for subsequent functionalization. The use of magnesium amides can offer advantages in terms of functional group tolerance and milder reaction conditions compared to other strong bases.

Proposed SNAr amination of this compound with a magnesium amide

Figure 2: Proposed amination of this compound with a magnesium amide via an SNAr mechanism.

In nucleophilic aromatic substitution reactions on pyridine rings, nucleophilic attack is generally favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In the case of this compound, the situation is more complex due to the presence of two electron-withdrawing groups. The fluorine atom at the C2 position and the sulfonyl chloride group at the C3 position both activate the ring towards nucleophilic attack.

The fluorine atom at C2 directs nucleophilic attack to this position, as it is a good leaving group and the position is activated by the ring nitrogen. The sulfonyl chloride group at C3, being a strong electron-withdrawing group, will further activate the ring, particularly the C2, C4, and C6 positions. The combined electronic effects of the ring nitrogen, the C2-fluoro, and the C3-sulfonyl chloride groups would strongly favor nucleophilic attack at the C2 position, leading to the displacement of the fluoride. Attack at other positions would be significantly less favored due to the lack of a suitable leaving group and less effective stabilization of the intermediate.

Position of AttackLeaving GroupElectronic ActivationPredicted Outcome
C2F⁻Activated by ring N and SO₂Cl groupFavored
C4H⁻Activated by ring N and SO₂Cl groupUnlikely (poor leaving group)
C5H⁻Less activatedUnlikely
C6H⁻Activated by ring N and SO₂Cl groupUnlikely (poor leaving group)

Directed Metalation Strategies (e.g., ortho-Magnesiation) of Derivatives

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium or a magnesium amide), facilitating deprotonation at the adjacent ortho position.

While there is no direct literature on the ortho-magnesiation of this compound itself, studies on related systems provide valuable insights. For instance, sulfonamides derived from pyridine-2-sulfonyl chloride have been shown to undergo directed ortho-magnesiation at the C3 position using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). researchgate.net This indicates that a sulfonamide group can act as an effective DMG on a pyridine ring.

Therefore, a derivative of this compound, such as the corresponding sulfonamide formed by reaction with an amine, could potentially undergo directed ortho-magnesiation. The sulfonamide group at the C3 position would be expected to direct magnesiation to the C4 position. The fluorine atom at C2 might also influence the regioselectivity of the metalation. The resulting organomagnesium intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.

Proposed directed ortho-magnesiation of a sulfonamide derivative of this compound

Figure 3: Proposed directed ortho-magnesiation of a sulfonamide derivative of this compound, followed by electrophilic trapping.

This strategy would provide a versatile route to polysubstituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govrsc.org

Exploration of Radical and Photoredox Pathways

The engagement of aryl sulfonyl chlorides in radical and photoredox-mediated transformations represents a burgeoning field in synthetic organic chemistry. These methodologies offer mild and often novel pathways to functionalized molecules that can be difficult to access through traditional means. While direct and extensive studies on the radical and photoredox reactivity of this compound are not widely documented, a comprehensive understanding can be extrapolated from the well-established reactivity of analogous aryl sulfonyl chlorides and fluorinated pyridines under photocatalytic conditions.

Investigations into Radical Reaction Mechanisms

The generation of sulfonyl radicals from sulfonyl chlorides is a key step in many photoredox catalytic cycles. Typically, this involves the single-electron reduction of the sulfonyl chloride by an excited photocatalyst. For this compound, a plausible mechanism initiated by a common photoredox catalyst, such as Ru(bpy)₃Cl₂ or an iridium complex, can be proposed.

Upon irradiation with visible light, the photocatalyst (PC) is excited to a long-lived triplet state (*PC). This excited state is a potent reductant and can donate an electron to the this compound. This single-electron transfer (SET) would lead to the formation of a radical anion, which is expected to be unstable.

The resulting radical anion would readily undergo fragmentation, cleaving the sulfur-chlorine bond to release a chloride anion (Cl⁻) and the corresponding 2-fluoropyridine-3-sulfonyl radical. This fragmentation is driven by the formation of the stable chloride ion and the generation of a neutral radical species.

Once formed, the 2-fluoropyridine-3-sulfonyl radical is a versatile intermediate that can participate in a variety of subsequent reactions. A common pathway is its addition to unsaturated systems, such as alkenes or alkynes. For example, the addition of the sulfonyl radical to an alkene would generate a new carbon-centered radical. This radical can then be further transformed, for instance, by being oxidized by the now oxidized photocatalyst (PC⁺) to form a carbocation, which can be trapped by a nucleophile. Alternatively, the radical could participate in a radical-radical coupling reaction or abstract a hydrogen atom to complete the reaction sequence.

Hypothetical Reaction Conditions for Radical Generation and Trapping:

To illustrate the potential reactivity, the following table outlines hypothetical conditions for the generation of the 2-fluoropyridine-3-sulfonyl radical and its subsequent trapping with a generic alkene. These conditions are based on established protocols for similar sulfonyl chlorides.

EntryPhotocatalyst (mol%)Alkene (equiv.)SolventLight SourceAdditivePlausible Outcome
1fac-Ir(ppy)₃ (1)Styrene (2.0)AcetonitrileBlue LEDHantzsch Ester (1.5 equiv.)Adduct of sulfonyl radical and styrene
2Ru(bpy)₃Cl₂ (2)1-Octene (1.5)DMF40 W Blue LampDiisopropylethylamine (2.0 equiv.)Sulfonylation of the alkene
3Eosin Y (3)Methyl Acrylate (2.0)DMSOGreen LEDTriethylamine (2.0 equiv.)β-Sulfonylated ester

Table 1: Representative Hypothetical Conditions for Photoredox-Mediated Reactions of this compound.

The efficiency and outcome of such reactions would be highly dependent on the specific reaction partners and conditions employed. The electron-withdrawing nature of both the fluorine atom and the sulfonyl chloride group on the pyridine ring would influence the redox potential of the molecule and the reactivity of the resulting radical intermediate. Further empirical studies would be necessary to fully elucidate the specific radical and photoredox pathways available to this compound and to optimize conditions for desired transformations.

Applications As a Synthetic Building Block for Complex Molecules

Construction of Advanced Fluorinated Pyridine (B92270) Scaffolds

The presence of both a fluoro and a sulfonyl chloride group on the same pyridine ring provides a strategic advantage for the synthesis of highly functionalized heterocyclic systems. Chemists can exploit the differential reactivity of these two groups to introduce a variety of substituents in a controlled manner, leading to advanced pyridine scaffolds that are often sought after in materials science and medicinal chemistry.

The synthesis of poly-substituted pyridine derivatives from 2-fluoro-pyridine-3-sulfonyl chloride is typically achieved through a stepwise functionalization strategy. The sulfonyl chloride group is generally the more reactive of the two functional groups and is often reacted first with a nucleophile, such as an amine or an alcohol, to form a sulfonamide or sulfonate ester, respectively.

Following the formation of the sulfonamide, the fluorine atom at the C-2 position of the pyridine ring can be displaced by a second nucleophile. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group. This sequential approach allows for the controlled introduction of two different points of diversity into the pyridine core. For example, in the synthesis of Nrf2 regulators, this compound is first reacted with an aminoalcohol to form the corresponding sulfonamide. Subsequently, the fluoride (B91410) is displaced by another nucleophile to complete the core structure. google.com This stepwise method provides a reliable route to di- and tri-substituted pyridines that would be challenging to access through other synthetic routes.

StepReacting GroupReagent/NucleophileIntermediate/Product
1-SO₂Cl (Sulfonyl chloride)Aminoalcohol (R¹-OH, R²-NH₂)2-Fluoro-N-(hydroxyalkyl)pyridine-3-sulfonamide
2-F (Fluoro)Second Nucleophile (Nu⁻)2-(Nu)-N-(hydroxyalkyl)pyridine-3-sulfonamide

Table 1: Illustrative sequential reaction strategy for creating poly-substituted pyridines from this compound.

Pyridine-fused heterocycles are of significant interest due to their prevalence in pharmaceuticals and functional materials. ias.ac.in this compound is a valuable precursor for constructing such fused systems. The general strategy involves first reacting the sulfonyl chloride with a bifunctional nucleophile. The resulting intermediate, now bearing a reactive tether, can undergo an intramolecular cyclization reaction where a nucleophilic center on the tether displaces the fluorine atom at the 2-position, leading to the formation of a new ring fused to the pyridine core.

While specific examples detailing the use of this compound in these reactions are specialized, the synthetic utility of 2-fluoropyridines in general for building fused systems is well-established. researchgate.net For instance, a derivative of 2-fluoro-pyridine-3-sulfonamide, where the sulfonamide nitrogen is attached to a carbon chain containing a terminal nucleophile (e.g., an alcohol or amine), could undergo a base-mediated intramolecular SNAr reaction to yield a fused, six- or seven-membered heterocyclic ring. This approach offers a modular route to novel polycyclic aromatic systems containing a fluorinated pyridine motif.

Role in the Synthesis of Precursors for Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in drug discovery, and its derivatives are components of numerous approved pharmaceuticals. mdpi.com this compound serves as a key starting material for the synthesis of precursors and lead compounds, primarily through the formation of sulfonamides, which are themselves a critical class of pharmacophores.

The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a cornerstone of medicinal chemistry. mdpi.com this compound is employed to introduce the 2-fluoropyridine-3-sulfonyl moiety into molecules. This reaction is typically high-yielding and tolerant of a wide range of functional groups, allowing for its application in complex syntheses.

Sulfonamides are known to exhibit a broad spectrum of biological activities, and their incorporation into drug candidates can improve pharmacokinetic properties. nih.gov In a patented synthesis of Nrf2 regulators, which are of interest for their potential therapeutic effects, this compound is reacted with various amino alcohols to generate a library of sulfonamide intermediates. google.comepo.org This highlights the compound's direct application in creating the sulfonamide frameworks central to the biological activity of the target molecules.

Sulfonyl ChlorideAmine ComponentResulting Sulfonamide Framework
This compoundPrimary Amine (R-NH₂)2-Fluoro-N-(R)pyridine-3-sulfonamide
This compoundSecondary Amine (R₂NH)2-Fluoro-N,N-(R₂)pyridine-3-sulfonamide
This compoundAmino Acid2-Fluoro-pyridine-3-sulfonyl-amino acid conjugate
This compoundHeterocyclic Amine2-Fluoro-3-(heterocyclyl-1-sulfonyl)pyridine

Table 2: Examples of sulfonamide frameworks assembled using this compound.

Chemical probes are essential tools for studying biological processes, while lead compounds are the starting points for drug development programs. The 2-fluoropyridine (B1216828) unit is a valuable component in the design of such molecules, including positron emission tomography (PET) imaging agents. nih.gov The sulfonyl chloride group of this compound provides a convenient handle to attach this fluorinated pyridine core to other molecular fragments to generate novel probes or lead structures.

The synthesis of Nrf2 modulators is a clear example where this building block is used to create lead compounds for further investigation. google.com By reacting the sulfonyl chloride with a suitable amine, the 2-fluoropyridine scaffold is incorporated into a larger molecule designed to interact with a specific biological target. The fluorine atom can also serve as a site for further modification or can be retained to modulate the compound's electronic properties and metabolic stability.

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. These studies require the synthesis of a systematic series of analogues to determine how chemical modifications affect biological activity. The bifunctional nature of this compound makes it an excellent scaffold for building compound libraries for SAR studies.

From a synthetic standpoint, two vectors of diversity can be explored systematically:

Variation at the Sulfonamide: The sulfonyl chloride can be reacted with a wide array of commercially available amines (aliphatic, aromatic, heterocyclic, chiral) to generate a large library of sulfonamides, allowing for the exploration of the chemical space around this position.

Variation at the 2-Position: For a given sulfonamide, the fluorine atom can be displaced with a variety of nucleophiles (e.g., small amines, alcohols, thiols) to probe the SAR at the C-2 position of the pyridine ring.

This dual-handle approach allows medicinal chemists to efficiently generate a matrix of related compounds, as demonstrated in the patent literature for Nrf2 regulators where both the sulfonamide and the substituent at the 2-position are varied. google.com This systematic derivatization is crucial for understanding the molecular interactions between the compound and its biological target, ultimately guiding the design of more potent and selective therapeutic agents.

Applications in Agrochemical and Specialty Chemical Synthesis

This compound is a valuable building block in the synthesis of complex molecules for the agrochemical and specialty chemical industries. The presence of the reactive sulfonyl chloride group, combined with the electronic properties of the fluorine-substituted pyridine ring, allows for its incorporation into a diverse range of functional molecules. While specific, publicly documented examples of its direct application are not abundant, its structural motifs are found in various patented compounds, suggesting its utility as a key intermediate.

Synthesis of Agrochemical Intermediates

The pyridine ring is a core component in numerous herbicides, fungicides, and insecticides. agropages.comhuimengchem.cn The introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of these agrochemicals. nih.govsigmaaldrich.com this compound serves as a precursor for introducing the 2-fluoropyridin-3-ylsulfonyl moiety into larger molecules. This is typically achieved through the reaction of the sulfonyl chloride with amines, alcohols, or other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives.

While detailed research findings on the direct use of this compound in the synthesis of commercialized agrochemicals are limited in the available literature, the general importance of fluorinated pyridine intermediates is well-established. For instance, the related compound 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate in the production of herbicides like fluazifop-p-butyl (B166164) and insecticides such as chlorfluazuron. agropages.com This highlights the significance of halogenated and fluorinated pyridine derivatives in creating effective crop protection agents.

The potential applications of this compound in this sector can be inferred from the broad patent literature covering pyridylsulfonyl compounds as pesticidal agents. These patents often describe the synthesis of large libraries of compounds with variations in the substitution pattern on the pyridine ring to optimize biological activity against specific pests.

Table 1: Representative Agrochemicals Containing a Pyridine Moiety

Agrochemical ClassExample CompoundKey Pyridine Intermediate (Analogous)
HerbicideFluazifop-p-butyl2-chloro-5-(trifluoromethyl)pyridine
FungicideFluazinam2-amino-3-chloro-5-trifluoromethyl pyridine
InsecticideChlorfluazuron2-chloro-5-(trifluoromethyl)pyridine

This table presents examples of agrochemicals with pyridine-based structures to illustrate the importance of this heterocyclic scaffold. Specific examples derived directly from this compound are not detailed in the reviewed literature.

Preparation of Materials with Specific Properties

In the realm of specialty chemicals, fluorinated organic compounds are utilized in the development of materials with unique properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com The incorporation of the 2-fluoropyridin-3-ylsulfonyl group can be a strategy to impart these desirable traits to polymers and other functional materials.

The reactivity of the sulfonyl chloride group allows for the grafting of this fluorinated pyridine moiety onto polymer backbones or its use as a monomer in polymerization reactions. For example, reaction with diols or diamines could lead to the formation of polyesters or polyamides containing the fluoropyridine unit. The presence of the fluorine atom and the pyridine ring can influence properties such as hydrophobicity, refractive index, and thermal stability.

Table 2: Potential Properties Imparted by the 2-Fluoropyridin-3-ylsulfonyl Moiety in Specialty Chemicals

PropertyPotential EffectRationale
Thermal StabilityIncreasedThe strong C-F bond contributes to higher decomposition temperatures.
Chemical ResistanceEnhancedThe electron-withdrawing nature of fluorine can protect the molecule from chemical attack.
HydrophobicityIncreasedFluorinated compounds are known to be highly hydrophobic.
Optical PropertiesModifiedThe fluoropyridine group can alter the refractive index and absorption/emission spectra.

This table outlines the potential effects of incorporating the 2-fluoropyridin-3-ylsulfonyl moiety into materials, based on the known properties of similar fluorinated compounds.

Advanced Characterization and Computational Studies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental tools for confirming the identity and purity of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural information.

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and stereochemistry. For derivatives of 2-fluoro-pyridine-3-sulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR spectra reveal the number and type of hydrogen atoms in a molecule. In derivatives such as sulfonamides formed from this compound, characteristic signals for the pyridine (B92270) ring protons are observed. For instance, in a series of 2-amino-3-cyanopyridine (B104079) derivatives, NH protons appeared as singlet signals around δ 5.11–5.11 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of a molecule. Studies on various fluoropyridines have established the chemical shifts and carbon-fluorine coupling constants, which are crucial for structural assignment. acs.org For example, in novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, the carbon attached to the fluorine atom exhibits a characteristic doublet with a large coupling constant (JC-F ≈ 257 Hz), confirming the fluorine's position. mdpi.com

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a powerful probe for confirming successful derivatization and studying molecular interactions. biophysics.org The magnitude and sign of coupling constants, such as the two-bond coupling between ¹⁵N and ¹⁹F in 2-fluoropyridine (B1216828), can be determined and provide insight into the electronic structure. researchgate.net

The following table summarizes typical NMR data for a substituted 2-fluoropyridine moiety.

NucleusType of SignalTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
¹H Pyridine Ring Protons6.8 - 8.3JH-H = 2-8 Hz; JH-F = 0-8 Hz
¹³C C2 (C-F)150 - 165 (doublet)¹JC-F ≈ 250-260 Hz
Other Pyridine Carbons110 - 150ⁿJC-F = 2-25 Hz
¹⁹F Pyridine Fluorine-60 to -80ⁿJF-H = 0-8 Hz

Data compiled from representative fluoropyridine compounds. mdpi.comchemicalbook.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques (tandem MS or MS/MS), it provides significant structural information.

Derivatization of molecules with pyridine-sulfonyl chlorides is a known strategy to enhance detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.gov Studies on derivatives of the related pyridine-3-sulfonyl chloride show that upon collision-induced dissociation (CID), the protonated molecules undergo predictable fragmentation, yielding abundant analyte-specific product ions. nih.govnih.gov This is a significant advantage over other derivatizing agents that produce fragments dominated by the derivatizing moiety itself. nih.govnih.gov

Common fragmentation patterns observed for pyridine-sulfonyl derivatives include:

Loss of SO₂: A neutral loss of sulfur dioxide (SO₂) from the molecular ion is a characteristic fragmentation pathway. nih.govnih.gov

Cleavage of the Sulfonamide Bond: In sulfonamide derivatives, cleavage of the S-N bond is common.

Formation of the Pyridinium (B92312) Ion: Homolytic cleavage can result in the formation of a radical pyridinium ion (m/z 79 for a non-fluorinated pyridine). nih.gov

These predictable fragmentation patterns are crucial for structural confirmation and for developing selective and sensitive quantitative methods using techniques like multiple reaction monitoring (MRM).

Precursor IonCharacteristic FragmentDescription
[M+H]⁺[M+H - SO₂]⁺Loss of neutral sulfur dioxide
[M+H]⁺Pyridine-moiety specific ionsCleavage resulting in ions containing the fluoropyridine ring
[M+H]⁺Analyte-moiety specific ionsCleavage resulting in ions from the derivatized molecule

Fragmentation patterns based on studies of pyridine-3-sulfonyl derivatives. nih.govnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. For derivatives of this compound, IR spectroscopy can confirm the presence of key structural motifs.

Theoretical and experimental studies on fluoropyridines and their derivatives have assigned characteristic vibrational frequencies. researchgate.netresearchgate.net

S=O Stretching: The sulfonyl chloride group (-SO₂Cl) and its sulfonamide derivatives (-SO₂NR₂) exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C-F Stretching: The carbon-fluorine bond on the pyridine ring shows a strong absorption peak typically observed between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring appear in the 1400-1650 cm⁻¹ region. rasayanjournal.co.in

N-H Stretching: For sulfonamide derivatives, the N-H stretching vibration is typically observed in the 3300-3400 cm⁻¹ range. rasayanjournal.co.in

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
S=O (Sulfonyl)Asymmetric Stretch1300 - 1400
S=O (Sulfonyl)Symmetric Stretch1150 - 1200
C-F (Aryl)Stretch1150 - 1250
C=N, C=C (Pyridine)Ring Stretch1400 - 1650
N-H (Sulfonamide)Stretch3300 - 3400

Data compiled from spectroscopic studies of pyridine and sulfonyl derivatives. researchgate.netrasayanjournal.co.in

Crystallographic Studies of this compound Derivatives

While spectroscopic methods provide data on molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For novel derivatives of this compound, this technique can confirm the molecular structure and reveal how molecules pack in the crystal lattice.

Studies on various pyridine, sulfonyl, and sulfonamide derivatives have successfully employed X-ray diffraction to determine their structures. researchgate.netresearchgate.netnih.gov The analysis provides key structural parameters and insights into non-covalent interactions like hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govmdpi.com For example, a comparative crystallographic study of a heteroaryl sulfonyl fluoride (B91410) and its corresponding sulfonyl chloride revealed differences in their intermolecular interactions, with the sulfonyl oxygens being primary participants in these contacts for both moieties. nih.gov Such analyses are critical for understanding the physical properties of the solid material and for designing materials with specific properties, a field known as crystal engineering.

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental research, providing insights into molecular properties that can be difficult or impossible to measure directly. Theoretical investigations, particularly those using Density Functional Theory (DFT), are widely applied to study the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives. researchgate.netias.ac.inijcce.ac.ir

DFT calculations, often using basis sets like B3LYP/6-311G+(d,p), can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of a molecule, including bond lengths and angles. researchgate.net

Calculate Spectroscopic Properties: Simulate vibrational (IR) frequencies and NMR chemical shifts, which aids in the assignment of experimental spectra. researchgate.netijcce.ac.ir

Analyze Electronic Structure: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. ias.ac.inijcce.ac.ir

Predict Reactivity: Computational studies on related sulfonyl chlorides have provided detailed insights into the transition states of their reactions with nucleophiles, confirming mechanistic pathways. smolecule.com

Determine Physicochemical Properties: Properties like the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP), which are important in medicinal chemistry, can be calculated for novel derivatives. chemscene.com

These computational approaches allow for a rational understanding of the structure-property relationships in derivatives of this compound, guiding further synthetic efforts and application-focused research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties for this compound. These calculations are crucial for understanding the molecule's inherent stability, reactivity, and spectroscopic characteristics.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule. researchgate.net This allows for the mapping of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom, the sulfonyl chloride group, and the pyridine ring nitrogen collectively influence these frontier orbitals.

Furthermore, DFT calculations can generate electrostatic potential (ESP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. The sulfur atom of the sulfonyl chloride group is a prominent electrophilic site, making it susceptible to attack by nucleophiles, a key step in its characteristic reactions. The pyridine nitrogen, conversely, represents a nucleophilic center.

Note: The values in this table are illustrative and representative of typical results from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis (of derivatives)

While this compound is a relatively rigid molecule, its derivatives, particularly sulfonamides formed by reacting it with various amines, exhibit significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational preferences. mdpi.com

MD simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion. These simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to understand how the environment affects the derivative's shape and flexibility. For derivatives of this compound, a key area of interest is the rotation around the S-N bond in the resulting sulfonamide. The conformation around this bond can significantly impact the molecule's biological activity, for instance, by determining how well it fits into the binding site of a protein. nih.govrsc.org

Analysis of MD trajectories can reveal the most stable, low-energy conformations and the energy barriers between them. nih.gov For example, studies on N,N-disubstituted sulfonamides have shown distinct conformational preferences, often with the nitrogen lone pair orbital influencing the geometry. acs.org By simulating these derivatives, researchers can predict their three-dimensional structure and dynamic behavior, which is critical in fields like drug design where molecular recognition is key. nih.gov

Note: This table illustrates the types of parameters analyzed from MD simulations of a derivative, not the parent compound.

Mechanistic Pathway Analysis using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the precise step-by-step mechanisms of chemical reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire reaction energy profile. This analysis helps to understand why a reaction proceeds through a specific pathway and what factors control its rate and selectivity. nih.gov

A common reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. mdpi.com For this compound reacting with an amine to form a sulfonamide, several mechanistic possibilities exist, including a concerted SN2-like pathway or a stepwise addition-elimination (SAN) pathway. mdpi.com

In a computational study, the geometries of the transition states for each proposed step are located and their energies calculated. The activation energy (the energy difference between the reactants and the transition state) for each pathway can then be compared. The pathway with the lowest activation energy is predicted to be the most favorable and therefore the dominant reaction mechanism. These calculations can also reveal the structure of any transient intermediates, such as the pentacoordinate sulfur species that would be formed in a stepwise addition-elimination mechanism. Such studies have become an indispensable tool for rationalizing experimental observations and designing new, more efficient chemical reactions. nih.govnih.gov

Table 3: Illustrative Comparison of Calculated Activation Energies for a Nucleophilic Substitution Reaction

Mechanistic Pathway Key Step Calculated Activation Energy (kcal/mol) Mechanistic Implication
Concerted SN2-like Simultaneous N-S bond formation and S-Cl bond cleavage in a single transition state. 15.2 A single, high-energy barrier to overcome.
Stepwise Addition-Elimination Step 1: Nucleophilic attack to form a trigonal bipyramidal intermediate. 12.5 Lower initial barrier suggests the formation of the intermediate is favorable.

Note: The data presented is hypothetical, for illustrative purposes, to demonstrate how computational results are used to differentiate between potential reaction mechanisms.

Future Research Directions and Innovations

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are becoming central to modern chemical synthesis, emphasizing the reduction of waste and the use of environmentally benign reagents. benthamscience.com Future research on 2-Fluoro-pyridine-3-sulfonyl chloride will likely focus on developing synthetic routes that are both sustainable and atom-economical.

Current Synthesis and Its Limitations: Traditional methods for synthesizing pyridine-3-sulfonyl chloride often involve multi-step processes that may use harsh reagents and generate significant waste. For instance, some routes employ phosphorus oxychloride or thionyl chloride, which pose handling and disposal challenges. patsnap.com A common industrial route starts from 3-aminopyridine (B143674), which undergoes diazotization followed by a sulfonyl chlorination reaction. google.com While effective, this process can involve hazardous intermediates and less-than-ideal atom economy.

Future Sustainable Approaches:

Catalytic C-H Functionalization: A promising direction is the direct, late-stage functionalization of the pyridine (B92270) ring. rsc.org Research into transition-metal catalyzed C-H activation could enable the direct installation of the sulfonyl chloride group onto a pre-fluorinated pyridine core, bypassing multiple steps and improving atom economy. rsc.orgorganic-chemistry.org

Greener Solvents and Catalysts: The exploration of ionic liquids as recyclable catalysts and solvents presents an opportunity to replace traditional volatile organic solvents. benthamscience.com Additionally, developing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports, can simplify product purification and catalyst reuse, aligning with green chemistry principles. acs.org

Avoiding Hazardous Reagents: Innovations are aimed at replacing hazardous chlorinating agents. Methods utilizing reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) or NaClO2-mediated oxidative chlorination in aqueous media are being explored for sulfonyl chloride synthesis and could be adapted for fluorinated pyridine systems. rsc.orgresearchgate.net Such methods reduce reliance on toxic chemicals and often operate under milder conditions. patsnap.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, will be a critical metric in evaluating these new synthetic pathways. Multicomponent reactions, such as the Hantzsch pyridine synthesis, are inherently more atom-efficient and could be adapted for creating highly substituted fluorinated pyridines. acs.orgwikipedia.org

Exploration of Asymmetric Catalysis in Derivatization

The demand for enantiomerically pure pharmaceuticals is a major driver in synthetic chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. The derivatization of this compound offers a prime opportunity for the introduction of chirality. Future research will focus on employing asymmetric catalysis to control the stereochemistry of these reactions.

The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and alcohols, forming sulfonamides and sulfonate esters, respectively. If the incoming nucleophile is chiral or the reaction is guided by a chiral catalyst, new stereocenters can be created with high selectivity.

Key Research Areas:

Catalytic Asymmetric Synthesis of Chiral Pyridines: The development of catalytic systems for the enantioselective synthesis of chiral pyridine derivatives is a significant area of research. chim.itnih.govresearchgate.net This includes methods for asymmetric additions to imines or alkenyl pyridines, which could be adapted to derivatives of this compound. chim.it

Chiral Sulfonamide Synthesis: The reaction of the sulfonyl chloride with a prochiral amine in the presence of a chiral catalyst could yield enantiomerically enriched sulfonamides. This is particularly relevant as sulfonamides are a common motif in pharmaceuticals.

Kinetic Resolution: If a racemic mixture of a chiral nucleophile is used, asymmetric catalysis could be employed to selectively react with one enantiomer, allowing for the kinetic resolution of the nucleophile and the formation of a diastereomerically enriched product.

Desymmetrization: For reactions with symmetrical nucleophiles containing prochiral centers, a chiral catalyst could induce desymmetrization, leading to the formation of a single enantiomer of the product.

Recent advances in merging photoredox and asymmetric catalysis could also be applied. rsc.org For example, a photoactive electron donor-acceptor (EDA) complex could generate a sulfonyl radical from the sulfonyl chloride, which then participates in an asymmetric radical addition reaction controlled by a chiral catalyst.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

Modern drug discovery and process development benefit greatly from automation and miniaturization. Flow chemistry and high-throughput synthesis are transformative technologies that offer enhanced safety, scalability, and efficiency compared to traditional batch processing.

Flow Chemistry Advantages: Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. This approach offers several advantages for the synthesis and derivatization of this compound:

Safety: Many reactions involving sulfonyl chlorides are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaway. rsc.org

Handling of Unstable Intermediates: Reactive intermediates can be generated and consumed in situ, avoiding the need for isolation and improving process safety. acs.org This is particularly relevant for processes like diazotization, which are often used in the synthesis of the parent pyridine-3-sulfonyl chloride.

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time or using a larger reactor, which is more straightforward than in batch processes. acs.orgresearchgate.net

A multistep continuous flow process has already been successfully developed for the synthesis of a related compound, 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, demonstrating the feasibility and robustness of this approach. acs.orgresearchgate.net

High-Throughput Synthesis: The reactivity of the sulfonyl chloride group makes it an ideal candidate for high-throughput synthesis of compound libraries. By reacting this compound with a diverse array of amines, alcohols, and other nucleophiles in a parallel format (e.g., in 96-well plates), large libraries of novel sulfonamides and sulfonate esters can be rapidly generated. These libraries are invaluable for screening for biological activity in the early stages of drug discovery.

Designing New Reagents and Catalysts for Enhanced Reactivity and Selectivity

The precise control of chemical reactions hinges on the development of new reagents and catalysts that offer improved reactivity and selectivity. For this compound, this involves innovations in both the synthesis of the pyridine core and the subsequent derivatization of the sulfonyl chloride group.

Innovations in Synthesis:

Advanced Fluorination Reagents: While the fluorine atom is already present in the target molecule, the development of safer and more selective fluorinating agents is a general trend in medicinal chemistry. mdpi.com This knowledge can be applied to create other fluorinated pyridine scaffolds.

Catalysts for C-H Functionalization: As mentioned earlier, catalysts that enable direct C-H functionalization are highly sought after. Research into Rh(III) and other transition metal catalysts for the regioselective construction of substituted fluoropyridines is ongoing and could provide more efficient routes to the target compound or its analogues. nih.govnih.govacs.org

Innovations in Derivatization:

Activating Agents for Sulfonamides: While the sulfonyl chloride is the reactive species, there is growing interest in methods that can activate the more stable and common sulfonamide group for further reactions. Reagents like pyrylium salts (e.g., Pyry-BF4) have been shown to convert primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions, enabling late-stage functionalization of complex molecules. nih.gov This "recycling" of the sulfonamide back to a sulfonyl chloride opens up new synthetic possibilities.

Novel Derivatization Reagents: The sulfonyl chloride moiety itself is a powerful derivatization reagent used to improve the detection of phenolic compounds in mass spectrometry. researchgate.netnih.govnih.gov Research into new sulfonyl chloride reagents with tailored properties (e.g., for specific analytical applications or for introducing particular functionalities) is an active area. researchgate.netmdpi.com

Discovery of Novel Applications as a Platform Chemical

Beyond its role as a specific intermediate, this compound has the potential to be a versatile platform chemical for creating a wide range of functional molecules. Its two distinct reactive sites—the sulfonyl chloride group and the fluorinated pyridine ring—allow for orthogonal chemical modifications.

A Versatile Building Block: The sulfonyl chloride group readily reacts with a vast number of nucleophiles, making it an excellent handle for introducing diversity. nbinno.com The fluoropyridine core is a privileged structure in medicinal chemistry, known to enhance properties like metabolic stability and binding affinity. nbinno.comacs.org

Potential New Applications:

Drug Discovery: By combining the fluoropyridine scaffold with diverse chemical fragments via the sulfonyl chloride linker, vast libraries of compounds can be synthesized for screening against various biological targets. This could lead to the discovery of new drugs for a wide range of diseases, from cancer to infectious diseases. acs.orgmdpi.com

Agrochemicals: The pyridine ring is also a common feature in agrochemicals. New derivatives could be explored for their potential as herbicides, fungicides, or insecticides.

Materials Science: The unique electronic properties of the fluoropyridine ring could be exploited in the design of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors.

PET Imaging: Fluorinated pyridines are important motifs in positron emission tomography (PET) imaging agents. mdpi.com The 2-fluoro-pyridine structure could serve as a scaffold for developing new radiotracers for medical diagnostics. nih.gov

The ability to perform late-stage functionalization on the pyridine ring, for example, via nucleophilic aromatic substitution (SNAr) of the fluorine atom, further enhances the utility of this compound as a platform for generating molecular complexity.

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What are the established synthetic routes for preparing 2-fluoro-pyridine-3-sulfonyl chloride, and how can purity be optimized? A: The compound is typically synthesized via sulfonation of 2-fluoro-pyridine using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) . Post-reaction, the product is purified via fractional distillation or recrystallization from non-polar solvents (e.g., hexane). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Handling and Safety Protocols Q: What safety precautions are critical when handling this compound in the lab? A: The compound is moisture-sensitive and releases toxic HCl fumes upon hydrolysis. Use anhydrous conditions, dry argon/N₂ blankets, and corrosion-resistant glassware. Personal protective equipment (PPE) must include nitrile gloves, goggles, and a fume hood. Store at –20°C in sealed amber vials with desiccants .

Primary Applications in Organic Synthesis Q: How is this compound utilized as a reagent in medicinal chemistry? A: It serves as an electrophilic sulfonylation agent for amines, alcohols, and thiols. For example, it reacts with primary amines to form sulfonamides (e.g., R-NH-SO₂-C₅H₃F-N), a key step in protease inhibitor synthesis. Reaction yields are typically >80% in DMF at 25°C .

Analytical Characterization Techniques Q: Which spectroscopic methods are most effective for characterizing this compound? A:

  • ¹⁹F NMR : Single peak near –60 ppm (CF coupling).
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 195.5 (C₅H₃ClFNO₂S).
  • FT-IR : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .

Advanced Research Questions

Mechanistic Insights into Sulfonylation Reactions Q: What is the reaction mechanism for sulfonamide formation using this reagent, and how do steric effects influence regioselectivity? A: The sulfonyl chloride acts as an electrophile, with the sulfur center attacked by nucleophiles (e.g., amines). Steric hindrance from the 2-fluoro substituent directs reactions to the C3 position. Density Functional Theory (DFT) studies show a ΔG‡ of ~25 kcal/mol for amine attack .

Regiochemical Challenges in Functionalization Q: How does the 2-fluoro group impact regiochemical outcomes in cross-coupling reactions? A: The electron-withdrawing fluorine deactivates the pyridine ring, favoring C5 substitution in Suzuki-Miyaura couplings. For example, using Pd(PPh₃)₄ and aryl boronic acids, C5-arylated products are obtained in >70% yield .

Stability Under Diverse Reaction Conditions Q: How does this compound degrade under acidic or basic conditions? A: In aqueous HCl (pH < 2), it hydrolyzes to 2-fluoro-pyridine-3-sulfonic acid within 1 hour. Under basic conditions (pH > 10), decomposition accelerates, forming sulfonate salts. Stability is maximized in aprotic solvents like THF .

Addressing Data Contradictions in Reactivity Studies Q: Why do conflicting reports exist regarding its reactivity with phenolic hydroxyl groups? A: Discrepancies arise from solvent polarity and base selection. In DMF with K₂CO₃, phenols react efficiently (>90% yield), but in less polar solvents (e.g., toluene), incomplete conversion occurs due to poor nucleophile activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.